molecular formula C21H23F3 B151543 3,4,5-Trifluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl CAS No. 132123-39-8

3,4,5-Trifluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl

Cat. No. B151543
M. Wt: 332.4 g/mol
InChI Key: RRKRBRVTKIRLHH-UHFFFAOYSA-N
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Description

The compound "3,4,5-Trifluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl" is a fluorinated organic molecule that is structurally characterized by the presence of a biphenyl core with trifluoromethyl groups and a propylcyclohexyl substituent. This compound is of interest due to its potential applications in materials science, particularly in the development of liquid crystals and polymers with unique properties.

Synthesis Analysis

The synthesis of related fluorinated cyclohexane compounds has been explored in several studies. For instance, the stepwise preparation of all-cis 1,3,4-trifluoro-2-phenylcyclohexane was achieved by avoiding a phenonium intermediate, which is significant for controlling the stereochemistry of the final product . Another study reported the synthesis of 3-(Trifluoromethyl)-1,1'-biphenyl, which shares a similar biphenyl structure with the target compound, through a modified Gomberg condensation . These methods highlight the importance of controlling reaction conditions to achieve the desired fluorinated structures.

Molecular Structure Analysis

X-ray studies have been conducted to determine the crystal and molecular structures of related compounds, such as 4'-(3,4,5-trifluorophenyl)-4-propylbicyclohexyl . The study found that the fluorine atoms are in the plane of the phenyl ring and that the cyclohexyl groups adopt a chair conformation. Such structural analyses are crucial for understanding the physical properties and potential applications of these compounds.

Chemical Reactions Analysis

The reactivity of fluorinated cyclohexane compounds has been explored in various contexts. For example, the reaction of sulfur tetrafluoride with trans-4,5-dibromo-cis-1,2-cyclohexanedicarboxylic anhydride led to the formation of fluorinated cyclohexane derivatives . Additionally, benzylic functionalization of phenyl all-cis-2,3,5,6-tetrafluorocyclohexane has been used to access new organofluorine building blocks . These studies demonstrate the versatility of fluorinated cyclohexanes in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often influenced by the presence of fluorine atoms. For instance, the synthesis and characterization of novel polyimides derived from a fluorinated aromatic diamine showed that these materials have good solubility in polar organic solvents and exhibit excellent thermal stability . The presence of trifluoromethyl groups can also impact the dipolar nature of cyclohexane rings, as seen in the synthesis of all-cis-1,2,4,5-tetrafluoro-3-phenylcyclohexane .

Scientific Research Applications

Antitubercular Drug Design

Fluorinated substituents, including trifluoromethyl groups, are crucial in antitubercular drug design. Their incorporation into antitubercular agents has been shown to enhance pharmacodynamic and pharmacokinetic properties, suggesting potential applications for related fluorinated biphenyl compounds in medicinal chemistry and drug development (Sidharth Thomas, 1969).

Organic Light-Emitting Diodes (OLEDs)

Fluorinated compounds, such as those based on the BODIPY platform, have found applications in organic light-emitting diodes (OLEDs). These materials exhibit promising properties as metal-free infrared emitters, indicating the potential for fluorinated biphenyl compounds in electronic and optoelectronic devices (B. Squeo & M. Pasini, 2020).

Environmental Degradation

Research on the microbial degradation of polyfluoroalkyl chemicals highlights the environmental fate and potential biodegradation pathways for fluorinated compounds. This knowledge is crucial for assessing the environmental impact of fluorinated biphenyl compounds and developing strategies for their remediation (Jinxia Liu & Sandra Mejia Avendaño, 2013).

Environmental Remediation

Studies on the remediation of emerging organohalides, including fluorinated compounds, provide insights into the challenges and solutions for managing the environmental presence of these substances. Techniques such as microbial reductive dehalogenation have shown promise for the in situ remediation of perfluoroalkyl and polyfluoroalkyl substances (Haozheng He et al., 2021).

Organic Synthesis

Trifluoromethanesulfonic acid, a related fluorinated compound, has been extensively used in organic synthesis, including electrophilic aromatic substitution reactions and the synthesis of carbo- and heterocyclic structures. This suggests potential applications of fluorinated biphenyl compounds in facilitating chemical reactions and synthesizing new organic materials (A. Kazakova & A. Vasilyev, 2017).

properties

IUPAC Name

1,2,3-trifluoro-5-[4-(4-propylcyclohexyl)phenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3/c1-2-3-14-4-6-15(7-5-14)16-8-10-17(11-9-16)18-12-19(22)21(24)20(23)13-18/h8-15H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKRBRVTKIRLHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC(=C(C(=C3)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10566980
Record name 3,4,5-Trifluoro-4'-(trans-4-propylcyclohexyl)biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10566980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-Trifluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl

CAS RN

132123-39-8
Record name 3,4,5-Trifluoro-4'-(trans-4-propylcyclohexyl)biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10566980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5-trifluoro-4'-(trans-4-propylcyclohexyl)-[1,1'-biphenyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.137
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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